molecular formula C12H7ClFNO2 B6390563 6-(3-Chloro-4-fluorophenyl)picolinic acid CAS No. 1261922-29-5

6-(3-Chloro-4-fluorophenyl)picolinic acid

Cat. No.: B6390563
CAS No.: 1261922-29-5
M. Wt: 251.64 g/mol
InChI Key: HVGJRBRMRFGHFI-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 It is a derivative of picolinic acid, where the pyridine ring is substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-fluorophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-chloro-4-fluorobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.

    Process: The 3-chloro-4-fluorobenzene undergoes a coupling reaction with picolinic acid, facilitated by the catalyst, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalyst Optimization: Using highly efficient catalysts to speed up the reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

6-(3-Chloro-4-fluorophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(4-fluorophenyl)picolinic acid
  • 6-(3-Chloro-5-fluorophenyl)picolinic acid
  • 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid

Uniqueness

6-(3-Chloro-4-fluorophenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-8-6-7(4-5-9(8)14)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGJRBRMRFGHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212904
Record name 6-(3-Chloro-4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-29-5
Record name 6-(3-Chloro-4-fluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261922-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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